molecular formula C11H18INO3 B13462129 tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate CAS No. 2913159-06-3

tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate

Cat. No.: B13462129
CAS No.: 2913159-06-3
M. Wt: 339.17 g/mol
InChI Key: QTVPJZDSLCUGNQ-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate: is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, often using reagents like iodine and a suitable oxidizing agent.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate
  • tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate
  • tert-butyl (2-azabicyclo[2.1.1]hexan-4-yl)carbamate

Uniqueness

tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate is unique due to its specific bicyclic structure and the presence of the iodomethyl group. This combination of features imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

2913159-06-3

Molecular Formula

C11H18INO3

Molecular Weight

339.17 g/mol

IUPAC Name

tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate

InChI

InChI=1S/C11H18INO3/c1-9(2,3)16-8(14)13-10-4-11(5-10,6-12)15-7-10/h4-7H2,1-3H3,(H,13,14)

InChI Key

QTVPJZDSLCUGNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(OC2)CI

Origin of Product

United States

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